molecular formula C21H22N6O2 B2755802 N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034475-00-6

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2755802
CAS RN: 2034475-00-6
M. Wt: 390.447
InChI Key: YKRIRTPGCIZOHJ-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
The exact mass of the compound N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anticancer and Anti-5-Lipoxygenase Activities The compound has been utilized in the synthesis of novel pyrazolopyrimidines derivatives, which exhibit significant anticancer and anti-5-lipoxygenase activities. These derivatives have been synthesized through various reactions and have been evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) of these compounds is also discussed (Rahmouni et al., 2016).

2. Novel Synthesis Methods There are studies focused on the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives and their conversion by intramolecular cyclization to give methyl 7H-pyrrlo[2,3-d]pyrimidine-6-carboxylates. This showcases innovative methods in the synthesis of pyrimidine derivatives, which are valuable in medicinal chemistry (Вервес et al., 2013).

3. Antimicrobial Activity The compound is used in the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These newly synthesized compounds have been screened for their in vitro antimicrobial activities, demonstrating the potential of this compound in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

4. Microwave-Mediated Regioselective Synthesis The compound's derivatives have been synthesized under microwave irradiation and solvent-free conditions. This highlights an environmentally friendly and efficient approach to the synthesis of pyrimido[1,2-a]pyrimidines (Eynde et al., 2001).

5. Nonlinear Optical Exploration Studies have explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. This includes phenyl pyrimidine derivatives, indicating their applications in the nonlinear optics (NLO) fields and potential for optoelectronic applications (Hussain et al., 2020).

6. Amplifiers of Phleomycin Against Escherichia coli Derivatives of this compound have been studied for their activities as amplifiers of phleomycin against Escherichia coli, demonstrating potential applications in antibiotic enhancement (Brown & Cowden, 1982).

properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-20-13-17(16-6-2-1-3-7-16)25-15-27(20)11-8-22-21(29)18-12-19(24-14-23-18)26-9-4-5-10-26/h1-3,6-7,12-15H,4-5,8-11H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRIRTPGCIZOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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